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molecular formula C3H10NO4P B014630 3-(N-Hydroxyamino)propyl Phosphonate CAS No. 66508-11-0

3-(N-Hydroxyamino)propyl Phosphonate

Cat. No. B014630
M. Wt: 155.09 g/mol
InChI Key: CRZNAZZXMBDMBS-UHFFFAOYSA-N
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Patent
US04206156

Procedure details

A mixture of diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate (13.2 g), conc. hydrochloric acid (130 ml) and acetic acid (130 ml) was refluxed with stirring for 45 hours. The resultant mixture was concentrated under reduced pressure to give a residue and then water and an activated charcoal was added thereto, whereafter the mixture was filtered. The filtrate was concentrated under reduced pressure, and the resultant residual oil (8.59 g) was dissolved in water (25 ml). To the solution were added pyridine (2.08 g) and ethanol (5 ml), and then the mixture was allowed to stand overnight at 4° C. to give 3-(N-hydroxyamino)propylphosphonic acid (2.30 g) in the form of crystals. MP: 160°-166° C. (dec.).
Name
diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][N:9]([CH2:20][CH2:21][CH2:22][P:23](=[O:30])([O:27]CC)[O:24]CC)S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC=CC=1.Cl.C(O)(=O)C.C>O>[OH:8][NH:9][CH2:20][CH2:21][CH2:22][P:23](=[O:24])([OH:30])[OH:27]

Inputs

Step One
Name
diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate
Quantity
13.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON(S(=O)(=O)C1=CC=C(C)C=C1)CCCP(OCC)(OCC)=O
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 45 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
FILTRATION
Type
FILTRATION
Details
whereafter the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residual oil (8.59 g) was dissolved in water (25 ml)
ADDITION
Type
ADDITION
Details
To the solution were added pyridine (2.08 g) and ethanol (5 ml)
WAIT
Type
WAIT
Details
to stand overnight at 4° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
ONCCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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